molecular formula C6H10ClNO2 B6203478 2-amino-1-(furan-3-yl)ethan-1-ol hydrochloride CAS No. 1314925-92-2

2-amino-1-(furan-3-yl)ethan-1-ol hydrochloride

Cat. No. B6203478
CAS RN: 1314925-92-2
M. Wt: 163.6
InChI Key:
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Description

“2-amino-1-(furan-3-yl)ethan-1-ol hydrochloride” is a chemical compound with the molecular formula CHClNO . It is a powder in physical form . The compound has a molecular weight of 127.14 .


Synthesis Analysis

The synthesis of this compound involves the reaction of carbohydrate-based furoin and furil with NH3/H2 to access amine derivatives . Over Ru/Al2O3 under NH3/H2, 2-amino-1,2-di(furan-2-yl)ethan-1-ol (i.e., alcohol-amine) was generated as the main product with a 47% yield at 140 °C for 2 hours starting from furoin .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H9NO2/c7-4-5(8)6-2-1-3-9-6/h1-3,5,8H,4,7H2 . This code provides a unique identifier for the molecular structure of the compound.


Chemical Reactions Analysis

The compound is synthesized through a reaction involving carbohydrate-based furoin and furil with NH3/H2 . The reaction takes place over a Ru/Al2O3 catalyst and results in the formation of 2-amino-1,2-di(furan-2-yl)ethan-1-ol as the main product .


Physical And Chemical Properties Analysis

The compound is a powder in physical form . It has a melting point of 84-89°C . The compound has a molecular weight of 127.14 .

Safety and Hazards

The compound is classified as dangerous with hazard statements H302, H315, H318, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-amino-1-(furan-3-yl)ethan-1-ol hydrochloride involves the reaction of furfural with ethylene oxide to form 2-(furan-3-yl)ethanol, which is then reacted with ammonia to form 2-amino-1-(furan-3-yl)ethan-1-ol. The final step involves the addition of hydrochloric acid to the amine to form the hydrochloride salt.", "Starting Materials": [ "Furfural", "Ethylene oxide", "Ammonia", "Hydrochloric acid" ], "Reaction": [ "Step 1: Furfural is reacted with ethylene oxide in the presence of a catalyst to form 2-(furan-3-yl)ethanol.", "Step 2: 2-(furan-3-yl)ethanol is reacted with ammonia in the presence of a catalyst to form 2-amino-1-(furan-3-yl)ethan-1-ol.", "Step 3: Hydrochloric acid is added to the amine to form the hydrochloride salt of 2-amino-1-(furan-3-yl)ethan-1-ol." ] }

CAS RN

1314925-92-2

Product Name

2-amino-1-(furan-3-yl)ethan-1-ol hydrochloride

Molecular Formula

C6H10ClNO2

Molecular Weight

163.6

Purity

95

Origin of Product

United States

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